molecular formula C9H10O5S B14208437 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid CAS No. 805183-15-7

2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid

Katalognummer: B14208437
CAS-Nummer: 805183-15-7
Molekulargewicht: 230.24 g/mol
InChI-Schlüssel: XEHYYSLARNLHQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid typically involves organic synthesis reactions. Specific synthetic routes and reaction conditions can vary, but they generally include the use of reagents such as N-bromosuccinimide in acetonitrile-water mixtures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar organic synthesis techniques, optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: Substitution reactions can replace certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in pharmacological applications, it may interact with specific enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

805183-15-7

Molekularformel

C9H10O5S

Molekulargewicht

230.24 g/mol

IUPAC-Name

2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid

InChI

InChI=1S/C9H10O5S/c1-4-5(2)8(11)9(15(12,13)14)6(3)7(4)10/h1-3H3,(H,12,13,14)

InChI-Schlüssel

XEHYYSLARNLHQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C(=C(C1=O)C)S(=O)(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.